4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine

描述

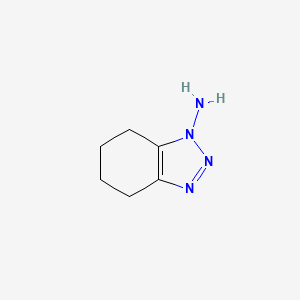

Structure

3D Structure

属性

IUPAC Name |

4,5,6,7-tetrahydrobenzotriazol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQBCKHWANUWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=NN2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of aniline derivatives with nitrous acid to form diazonium salts, which then undergo cyclization to yield the triazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions: 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical syntheses .

科学研究应用

4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity

作用机制

The mechanism by which 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases, leading to altered cellular signaling pathways. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural Analogues with Substituent Variations

1-Methyl and 1-Ethyl Derivatives

- 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine (CAS: 669703-02-0): Features a methyl group at the 1-position instead of hydrogen. Molecular weight: 183.25 g/mol.

- 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine (CAS: 1783407-59-9): Ethyl substituent at the 1-position increases hydrophobicity. Molecular weight: 166.22 g/mol . The ethyl group may alter pharmacokinetic properties in biological applications .

Cyclohexyl-Substituted Analogues

- 2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1803584-04-4): Replaces the triazole ring with a diazole system and introduces a cyclohexyl group. Molecular weight: 229.28 g/mol . The cyclohexyl moiety enhances steric bulk, which could influence binding affinity in receptor-targeted studies .

Heterocyclic Core Modifications

Benzodiazepine Derivatives

- N,N'-Di-4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylhexane-1,6-diamine dihydroiodide: Features a seven-membered diazepine ring instead of a triazole.

Brominated Derivatives

- 4-{4-[2-(4,5,6,7-Tetrabromo-2H-benzotriazol-2-yl)ethyl]-1H-1,2,3-triazol-1-yl}butan-1-amine : Incorporates bromine atoms and a triazole-ethyl linker. Molecular formula: C₁₄H₁₅Br₄N₇ . Bromination increases molecular weight (585.92 g/mol) and may improve UV stability for material science applications .

Molecular Properties

生物活性

4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazol-1-amine (CAS Number: 6789-99-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 123.1558 g/mol. Its structure features a benzotriazole ring fused to a saturated hydrocarbon framework. The compound is characterized by the following structural features:

- IUPAC Name : 4,5,6,7-tetrahydro-1H-benzotriazole

- Molecular Weight : 123.1558 g/mol

- Physical Form : Solid

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit varying degrees of antimicrobial activity. In a study assessing the antibacterial effects of benzotriazoles against strains such as Escherichia coli and Bacillus subtilis, it was found that compounds similar to 4,5,6,7-tetrahydro-1H-benzotriazol-1-amine demonstrated moderate antibacterial properties .

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| 4a | E. coli | 25 |

| 4c | B. subtilis | 15 |

Notably, modifications to the benzotriazole scaffold can enhance antimicrobial efficacy. For instance, the introduction of hydrophobic groups has been shown to improve activity against fungal pathogens like Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

Benzotriazoles have also been investigated for their anti-inflammatory properties. A study indicated that certain derivatives could inhibit pro-inflammatory cytokines in vitro. Specifically, compounds with bulky substituents on the benzotriazole ring exhibited significant reductions in inflammation markers in cell culture models .

Antiparasitic Activity

In studies focusing on antiparasitic effects, derivatives of benzotriazoles have shown promising results against protozoan parasites such as Trypanosoma cruzi. For example, one derivative demonstrated a dose-dependent inhibitory effect on epimastigote forms of the parasite with an IC50 of approximately 50 μg/mL .

Case Study 1: Antimicrobial Screening

In a comprehensive screening of various benzotriazole derivatives for antimicrobial activity, researchers synthesized multiple analogs of 4,5,6,7-tetrahydro-1H-benzotriazol-1-amine and tested them against a panel of bacterial and fungal strains. The study revealed that certain modifications led to enhanced activity against resistant strains.

Case Study 2: Anti-inflammatory Mechanisms

A detailed investigation into the anti-inflammatory mechanisms of benzotriazole derivatives highlighted their ability to modulate NF-kB signaling pathways. Compounds were tested in lipopolysaccharide-stimulated macrophages and showed significant reductions in TNF-alpha and IL-6 production.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors via intramolecular azide-alkyne cycloaddition (Cu- or Ru-catalyzed) or reductive amination of ketone intermediates. For example, multi-step protocols often employ solvents like toluene with acid catalysts (e.g., p-toluenesulfonic acid) under reflux. Yield optimization requires precise control of stoichiometry, temperature (70–100°C), and purification via chromatography or recrystallization .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. Key parameters include hydrogen-bonding networks and torsion angles. High-resolution data (≤1.0 Å) are critical for resolving the tetrahydrobenzotriazole ring’s conformation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm amine proton environments (δ ~2.5–3.5 ppm) and aromaticity loss in the tetrahydro ring.

- IR : Amine N-H stretches (~3300 cm) and triazole ring vibrations (~1500 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 166.22 for CHN) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental assays are used to study its mechanism?

- Methodological Answer : The amine group enables nucleophilic interactions with enzymes (e.g., kinase inhibition). Assays include:

- Surface Plasmon Resonance (SPR) : Quantify binding affinities () to targets like receptors.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (, ).

- Enzyme Activity Assays : Monitor inhibition via fluorescence or colorimetric readouts (e.g., IC determination) .

Q. What computational modeling approaches predict the compound’s reactivity or pharmacokinetics?

- Methodological Answer :

- DFT Calculations : Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for redox behavior.

- MD Simulations : Study solvation effects or protein-ligand dynamics (e.g., using GROMACS).

- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .

Q. How do structural modifications (e.g., substituents on the triazole ring) alter biological activity?

- Methodological Answer : Substituents like cyclopropyl or methyl groups enhance steric bulk, affecting target binding. For example:

- Cyclopropyl Derivatives : Improve metabolic stability but may reduce solubility.

- Methyl-Substituted Analogs : Increase lipophilicity (logP +0.5), impacting blood-brain barrier penetration.

Comparative SAR studies using IC values and docking scores (AutoDock Vina) validate these trends .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data?

- Methodological Answer :

- Reproduce Protocols : Ensure identical reagents (e.g., anhydrous solvents), catalysts, and equipment (e.g., Schlenk lines for air-sensitive steps).

- Meta-Analysis : Cross-reference datasets (e.g., PubChem BioAssay) to identify outliers.

- Control Experiments : Test for impurities (HPLC >95% purity) or degradation products (accelerated stability studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。